molecular formula C13H20NO5P B14716418 Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester CAS No. 22787-60-6

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester

Katalognummer: B14716418
CAS-Nummer: 22787-60-6
Molekulargewicht: 301.27 g/mol
InChI-Schlüssel: JTVOHYCCSAPJBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester is a complex organic compound that features a phosphoric acid ester group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. Common reagents might include diethyl phosphorochloridate and the pyridine derivative under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions could potentially convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the ester or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phosphoric acid esters: Other esters of phosphoric acid with different alcohols.

    Pyridine derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

22787-60-6

Molekularformel

C13H20NO5P

Molekulargewicht

301.27 g/mol

IUPAC-Name

ethyl (6-methyl-1,2-dihydropyridin-4-yl) 1-oxopent-4-en-2-yl phosphate

InChI

InChI=1S/C13H20NO5P/c1-4-6-13(10-15)19-20(16,17-5-2)18-12-7-8-14-11(3)9-12/h4,7,9-10,13-14H,1,5-6,8H2,2-3H3

InChI-Schlüssel

JTVOHYCCSAPJBX-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OC1=CCNC(=C1)C)OC(CC=C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.